N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2.ClH/c1-29-17-7-8-19-20(15-17)31-22(23-19)25(10-9-24-11-13-30-14-12-24)21(26)16-32(27,28)18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXAJEFIPTXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry. This compound, characterized by its benzothiazole core and various functional groups, is being investigated for its potential biological activities, particularly in anti-inflammatory and anticancer contexts.
Chemical Structure and Properties
The molecular formula of this compound is C22H26ClN3O5S2, with a molecular weight of 512.0 g/mol. The structure includes a methoxy group on the benzothiazole ring and a morpholinoethyl side chain, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O5S2 |
| Molecular Weight | 512.0 g/mol |
| CAS Number | 1215422-08-4 |
| Potential Biological Activity | Anti-inflammatory, Anticancer |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. Specifically, derivatives of benzothiazole have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Inhibition of COX-1 and COX-2 can lead to reduced inflammation and pain relief.
Case Study Example:
A study involving benzothiazole derivatives reported that certain compounds effectively inhibited COX enzymes in vitro, suggesting that this compound may possess similar anti-inflammatory capabilities due to its structural features.
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Benzothiazole derivatives have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Research Findings:
- In vitro Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action: These compounds may disrupt microtubule dynamics or interfere with DNA synthesis, leading to cell cycle arrest and apoptosis .
Q & A
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Derivative | IC₅₀ (μM) vs. Target Kinase | Key Structural Change | Reference |
|---|---|---|---|
| Parent Compound | 0.45 ± 0.02 | Baseline | |
| 6-Nitro Substitute | 0.12 ± 0.01 | Electron-withdrawing group | |
| Morpholinoethyl Removal | >10 | Loss of binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
